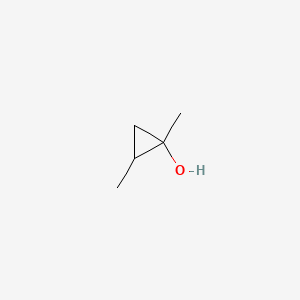
1,2-Dimethylcyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylcyclopropan-1-ol is an organic compound that belongs to the class of cyclopropanes. It consists of a cyclopropane ring substituted with two methyl groups and a hydroxyl group attached to the first carbon atom. This compound is known for its unique structural properties and reactivity due to the strained nature of the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For example, the reaction of 2-methylpropene with dichlorocarbene, generated in situ from chloroform and potassium hydroxide, can yield 1,2-dimethylcyclopropane. Subsequent hydrolysis of the cyclopropane derivative can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to facilitate the cyclopropanation reaction. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2-Dimethylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 1,2-Dimethylcyclopropanone or 1,2-dimethylcyclopropanal.
Reduction: 1,2-Dimethylcyclopropane.
Substitution: Various substituted cyclopropane derivatives depending on the reagent used.
科学研究应用
1,2-Dimethylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2-dimethylcyclopropan-1-ol involves its interaction with various molecular targets and pathways. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds and engage in nucleophilic attacks, contributing to its reactivity and interaction with other molecules.
相似化合物的比较
1,2-Dimethylcyclopropan-1-ol can be compared with other similar compounds, such as:
1,1-Dimethylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropanol: Contains a hydroxyl group but lacks the methyl substitutions, resulting in different reactivity and properties.
2-Methylcyclopropanol: Similar structure but with the hydroxyl group on the second carbon, leading to different chemical behavior.
属性
IUPAC Name |
1,2-dimethylcyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-3-5(4,2)6/h4,6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXHYJWGRSYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
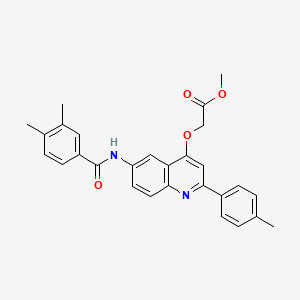
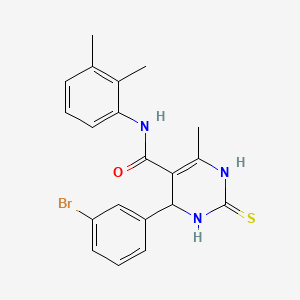
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)
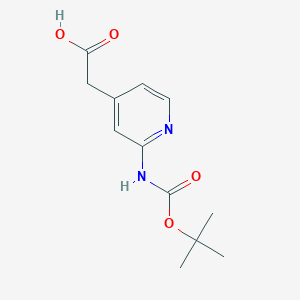
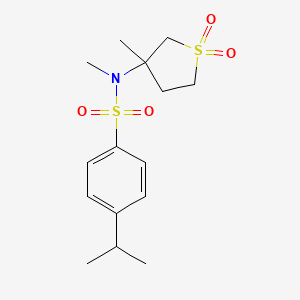
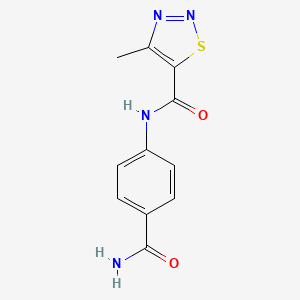
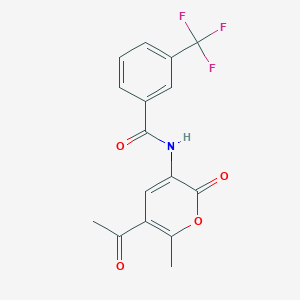
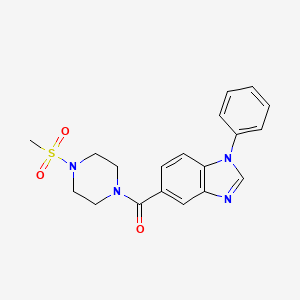
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)
![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)
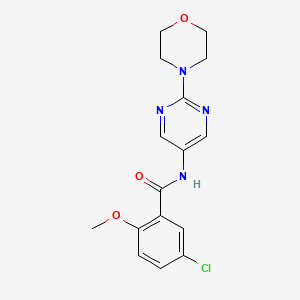
![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)
